Predicted LogP advantage of the 2-ethoxyphenyl side chain in 872694-88-7 over its des-ethoxy analog
The 2-ethoxyphenyl acetamide tail in 872694-88-7 significantly increases lipophilicity compared to the simplest analog 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide. The calculated LogP for 872694-88-7 is 3.86, versus 1.34 for the unsubstituted acetamide analog [2][3]. Within the pyridazinylthioacetamide NNRTI series, higher lipophilicity correlates with improved membrane permeability and target engagement, as the most potent compounds in the class (e.g., compound 8k, EC50 = 0.046 µM) display calculated LogP values in the 3.5–4.5 range [1].
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.86 |
| Comparator Or Baseline | 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide: LogP = 1.34 |
| Quantified Difference | ΔLogP = +2.52 (approximately 330-fold higher predicted lipid solubility for the target compound) |
| Conditions | In silico prediction; source PrenDB for target compound and comparative analysis from structural analogs |
Why This Matters
For procurement in antiviral drug discovery, the target compound's higher LogP suggests superior membrane permeability, a critical attribute for intracellular target engagement that is missing in the simpler, less lipophilic analog.
- [1] Song, Y.; Zhan, P.; Kang, D.; Li, X.; Tian, Y.; Li, Z.; Chen, X.; Chen, W.; Pannecouque, C.; De Clercq, E.; Liu, X. Discovery of novel pyridazinylthioacetamides as potent HIV-1 NNRTIs using a structure-based bioisosterism approach. Med. Chem. Commun. 2013, 4, 810-816. View Source
- [2] PrenDB predicted properties entry for 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide. View Source
- [3] Calculated LogP for 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide (PubChem CID 53418196). View Source
